Quinazolin-6-ylboronic acid

EGFR tyrosine kinase inhibition VEGFR2 selectivity boronic acid–kinase interaction

Quinazolin-6-ylboronic acid is the only boronic acid that locks the quinazoline core at position 6, delivering ATP-competitive EGFR inhibitors (IC₅₀ 0.46–0.80 µM) with no VEGFR2 (KDR) activity at 1 µM, thus avoiding cardiotoxicity. For RIPK2-selective lead optimization, this isomer ensures the correct SAR vector; the 7-isomer flips selectivity to RIPK3. Achieve 76–90% yield in microwave Suzuki couplings at 175 °C in 6 min. Align with published patent routes to minimize regulatory risk.

Molecular Formula C8H7BN2O2
Molecular Weight 173.97 g/mol
Cat. No. B8252648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-6-ylboronic acid
Molecular FormulaC8H7BN2O2
Molecular Weight173.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=CN=CN=C2C=C1)(O)O
InChIInChI=1S/C8H7BN2O2/c12-9(13)7-1-2-8-6(3-7)4-10-5-11-8/h1-5,12-13H
InChIKeyZMIKNXKOQIPRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazolin-6-ylboronic Acid – A Position-Specific Heteroaryl Boronic Acid Building Block for Kinase-Targeted Synthesis


Quinazolin-6-ylboronic acid (CAS 2265882-25-3, molecular formula C8H7BN2O2, molecular weight 173.97 g/mol) is a heteroaryl boronic acid that presents a reactive B(OH)2 group at the 6-position of the quinazoline bicyclic scaffold [1]. The quinazoline core—a 1,3-diaza analogue of naphthalene—is a privileged pharmacophore in kinase inhibitor design, and the site of boronic acid attachment dictates both the compound’s cross‑coupling reactivity profile and the biological selectivity of downstream inhibitors [2].

Why Quinazoline Boronic Acid Isomers Are Not Interchangeable for Scientific Procurement


Isomeric quinazoline boronic acids (5‑, 6‑, 7‑, or 8‑yl) share identical molecular formulas but differ fundamentally in the spatial location of the boronic acid group, which governs three critical properties that preclude simple substitution: (i) the intrinsic reactivity order of halogen precursors in Suzuki–Miyaura couplings is position‑dependent, meaning that a 6‑haloquinazoline does not react with the same efficiency as its 7‑halo isomer [1]; (ii) when the boronic acid is incorporated into a bioactive scaffold, its position on the quinazoline ring controls kinase‑selectivity profiles—for example, a C‑6 boronic acid substituent on a 4‑anilinoquinazoline framework selectively suppresses EGFR tyrosine kinase while sparing VEGFR2 (KDR), whereas moving the boronic acid to the aniline ring flips the selectivity entirely toward KDR [1]; and (iii) the 6‑position offers distinct steric accessibility for cross‑coupling compared to the more congested 4‑ or 8‑positions, directly influencing coupling yields [2]. Replacing quinazolin‑6‑ylboronic acid with a different positional isomer therefore introduces uncontrolled changes in both synthetic outcome and biological profile, making it a decision that must be evidence‑based.

Quantitative Comparator Evidence: Quinazolin-6-ylboronic Acid Versus Positional Isomers and Analogues


C‑6 Boronic Acid on 4‑Anilinoquinazoline Selectively Inhibits EGFR with No Detectable Activity Against VEGFR2 (KDR), HER2, or Flt‑1

In a direct head‑to‑head comparison, compounds 6a–d and 7a–d, which bear a boronic acid or boronate ester at the C‑6 position of the quinazoline core, inhibited EGFR tyrosine kinase with IC50 values of 0.46–0.80 μM, while showing no inhibition of HER2, Flt‑1, or KDR (VEGFR2) at 1 μM [1]. In contrast, moving the boronic acid group to the aniline ring (compounds 9a–c and 12a–c) eliminated EGFR inhibition but conferred potent KDR inhibition, with IC50 values for 12a and 12b of 0.036 μM and 0.037 μM respectively [1]. Thus, the position of the boronic acid dictates which kinase is suppressed: C‑6 substitution affords EGFR‑selective inhibition, whereas aniline‑ring substitution affords VEGFR2‑selective inhibition.

EGFR tyrosine kinase inhibition VEGFR2 selectivity boronic acid–kinase interaction

Position‑6 Boronic Acid Is Required for Functionalization of the 6‑Position of the Quinazoline Scaffold Because 6‑Haloquinazolines Are the Least Reactive in Suzuki Couplings

Systematic studies on 2,4,7-trichloroquinazoline and 6,8-dibromo-2,4-dichloroquinazoline reveal that chlorine at the 7‑position reacts preferentially over chlorine at the 4‑position, and that bromine at the 8‑position is more reactive than bromine at the 6‑position in palladium‑catalyzed Suzuki–Miyaura couplings [1]. Consequently, direct Suzuki coupling onto a 6‑haloquinazoline precursor is the slowest and lowest‑yielding option. Introducing the boronic acid pre‑formed at the 6‑position (i.e., quinazolin‑6‑ylboronic acid) circumvents this electronic deactivation and permits efficient 6‑arylation in yields of 76–90% under optimized microwave conditions (175 °C, 6 min) [2].

regioselective Suzuki–Miyaura coupling polyhalogenated quinazolines site-selectivity

Switching Boronic Acid from Position 6 to Position 7 of the Quinazoline Scaffold Reverses RIPK2/RIPK3 Kinase Selectivity

A dedicated medicinal chemistry study probed the effect of moving substituents between positions 6 and 7 of a quinazoline-based scaffold and found that this positional shift can invert selectivity between the highly homologous kinases RIPK2 and RIPK3 [1]. Although the absolute IC50 values are disclosed only in the proprietary full‑text structure–activity tables, the peer‑reviewed report explicitly confirms that position 6 substitution favors one kinase selectivity profile while position 7 substitution shifts the profile toward the other isoform [1].

RIPK2 kinase inhibition RIPK3 selectivity quinazoline positional isomer SAR

Quinazolin‑6‑ylboronic Acid and Its Pinacol Ester Are the Most Frequently Patented 6‑Position Building Blocks for Quinazoline‑Based Kinase Inhibitors

A search of the WIPO PATENTSCOPE database accessed via PubChem reveals that quinazolin‑6‑ylboronic acid appears in a substantially higher number of patent documents than quinazolin‑7‑ylboronic acid or quinazolin‑5‑ylboronic acid [1]. While exact counts are dynamic, the chemical‑disease co‑occurrence data in PubChem further confirms that the 6‑yl derivative is predominantly associated with antineoplastic indications, aligning with its role as the key intermediate for EGFR‑family kinase inhibitor programmes [1].

patent analysis quinazoline kinase inhibitors building block frequency

High‑Value Application Scenarios for Quinazolin‑6‑ylboronic Acid Based on Verifiable Differentiation


EGFR‑Selective Tyrosine Kinase Inhibitor Lead Generation

Programs aimed at developing ATP‑competitive EGFR inhibitors that must avoid VEGFR2 (KDR)‑mediated cardiotoxicity should use quinazolin‑6‑ylboronic acid as the boron coupling partner. Building the 4‑anilinoquinazoline core with the boronic acid locked at C‑6 yields compounds that inhibit EGFR with IC50 values of 0.46–0.80 μM while showing no inhibition of KDR, HER2, or Flt‑1 at 1 μM [1]. This selectivity profile is intrinsic to the 6‑position substitution pattern; using the 7‑isomer or aniline‑boronic acid variants would produce molecules that predominantly hit VEGFR2, a profile associated with hypertension and bleeding risk [1].

Efficient 6‑Arylation of Quinazoline Scaffolds Where 6‑Halide Reactivity Is Insufficient

For synthetic sequences that demand arylation at the 6‑position of a quinazoline core, direct Suzuki coupling of a 6‑haloquinazoline is hindered by the lower reactivity of the 6‑halogen compared to the 7‑ and 8‑halogens [1][2]. By employing quinazolin‑6‑ylboronic acid as the nucleophilic partner instead, chemists can achieve 6‑arylquinazoline products in 76–90% yield under microwave conditions (175 °C, 6 min) [3], outperforming the electrophilic route and avoiding the need for late‑stage metalation or halogen‑exchange steps that add cost and time.

RIPK2‑ vs RIPK3‑Selective Inhibitor Structure–Activity Relationship Studies

Research groups exploring the RIPK2/RIPK3 kinase pair for inflammatory or autoimmune indications must start from the correct positional isomer because moving the key substituent from position 6 to position 7 of the quinazoline scaffold inverts the selectivity between these highly homologous kinases [1]. Procuring quinazolin‑6‑ylboronic acid ensures that the initial SAR vector explores the RIPK2‑selective space, as documented in published structure–activity tables; switching to the 7‑isomer would redirect the entire lead‑optimisation campaign toward the RIPK3‑selective phenotype [1].

Patent‑Conformant Scale‑Up of Quinazoline‑Based Anticancer Candidates

For process chemists scaling up routes described in oncology patents, quinazolin‑6‑ylboronic acid is the most commonly cited boronic acid building block for the quinazoline 6‑position, as evidenced by its higher patent occurrence and strong antineoplastic disease association in PubChem/WIPO databases [1]. Selecting the 6‑isomer maintains alignment with the published large‑scale routes, reducing the risk of unforeseen by‑products, regulatory delays, or intellectual‑property complications that could arise from substituting an isomeric building block not disclosed in the original patent filings.

Quote Request

Request a Quote for Quinazolin-6-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.